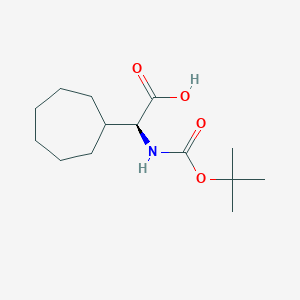

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

説明

BenchChem offers high-quality (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-cycloheptyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-8-6-4-5-7-9-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXRJYZTIHABDG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670451 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cycloheptyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228542-19-5 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](cycloheptyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(tert-Butoxy)carbonyl]amino-2-cycloheptylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid chemical properties

An In-depth Technical Guide to (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid: Properties and Applications

Introduction

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry and medicinal drug discovery. Its unique structure, featuring a cycloheptyl moiety and a tert-butoxycarbonyl (Boc) protected amine, provides researchers with a versatile tool for designing complex molecules with tailored properties. The bulky, lipophilic cycloheptyl group is particularly valuable for introducing conformational constraints and enhancing metabolic stability in peptide-based drugs and other bioactive compounds.[1] The Boc protecting group allows for selective manipulation of the molecule's reactive sites, making it an indispensable component in multi-step syntheses, especially in solid-phase peptide synthesis.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, analysis, and applications for professionals in research and drug development.

Chemical Identity and Structure

Correctly identifying this chiral building block is fundamental for its application. It is characterized by a central alpha-carbon bonded to a carboxylic acid, a Boc-protected amine, a hydrogen atom, and a seven-membered cycloheptyl ring.

-

Systematic Name : (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid[2]

-

Common Synonyms : (S)-N-Boc-cycloheptylglycine, (2S)-2-cycloheptyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid[2]

Caption: Plausible synthetic workflow for the target compound.

Purification: Purification is typically achieved via recrystallization or silica gel column chromatography. The choice of solvent for recrystallization depends on the compound's solubility profile. For chromatography, a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid is often employed to ensure the carboxylic acid remains protonated and elutes effectively.

Spectroscopic and Analytical Characterization

Analytical techniques are crucial for confirming the structure and purity of the final product. The expected data from key spectroscopic methods are outlined below.

| Technique | Expected Characteristics |

| ¹H NMR | ~9-12 ppm: Broad singlet, 1H (carboxylic acid proton). ~5-6 ppm: Broad signal, 1H (N-H proton). ~4.0-4.5 ppm: Multiplet, 1H (α-proton). ~1.0-2.0 ppm: Complex multiplets, 13H (cycloheptyl protons). ~1.45 ppm: Singlet, 9H (tert-butyl protons). A certificate of analysis confirms the ¹H NMR spectrum is consistent with the structure. [7] |

| FT-IR | ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid). ~3300-3400 cm⁻¹: N-H stretch. ~1700-1725 cm⁻¹: C=O stretch (carboxylic acid). ~1680-1700 cm⁻¹: C=O stretch (carbamate). |

| Mass Spec | ESI-MS: Predicted m/z for [M+H]⁺: 272.18562; [M+Na]⁺: 294.16756; [M-H]⁻: 270.17106. [2] |

| Purity | Typically ≥97-98% as determined by NMR or HPLC. [3][7] |

| Optical Rotation | A specific rotation value of +12.2° has been reported (c=1.00g/100ml in Methanol), confirming the (S)-enantiomer. [7] |

Reactivity and Chemical Behavior

The utility of this compound in synthesis stems from the distinct reactivity of its two primary functional groups: the Boc-protected amine and the carboxylic acid.

A. Boc Group Deprotection The Boc group is a cornerstone of modern peptide synthesis due to its stability under a wide range of conditions and its facile, orthogonal removal. It is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to liberate the free amine.

Sources

- 1. (2R)‐2‐[(tert‐butoxy)carbonyl]amino‐2‐cycloheptylacetic acid [myskinrecipes.com]

- 2. PubChemLite - (2s)-2-{[(tert-butoxy)carbonyl]amino-2-cycloheptylacetic acid (C14H25NO4) [pubchemlite.lcsb.uni.lu]

- 3. labsolu.ca [labsolu.ca]

- 4. (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid,(CAS# 1228542-19-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid [myskinrecipes.com]

- 6. labsolu.ca [labsolu.ca]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic & Structural Elucidation of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic Acid: A Technical Guide

Introduction

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a non-proteinogenic amino acid derivative featuring a cycloheptyl moiety. Such alpha-amino acids with bulky, lipophilic side chains are of significant interest in medicinal chemistry and drug development. They serve as crucial building blocks for synthesizing peptidomimetics, enzyme inhibitors, and other bioactive molecules. The cycloheptyl group can impart unique conformational constraints and improve metabolic stability or receptor binding affinity compared to natural amino acid residues.

Accurate and unambiguous structural characterization is the bedrock of chemical synthesis and drug discovery. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural verification of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid.

It is important to note that while direct experimental spectra for this specific cycloheptyl derivative are not widely published, a wealth of data exists for structurally analogous N-Boc protected amino acids. This guide will leverage data from the closely related (S)-2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid and established principles of spectroscopy to present a robust, predictive analysis of the title compound.[1][2][3] The methodologies and interpretations provided herein are designed to be a self-validating framework for researchers working with this and similar molecules.

Molecular Structure & Key Features

The structure combines a chiral alpha-carbon, a carboxylic acid, an N-tert-butoxycarbonyl (Boc) protecting group, and a seven-membered cycloheptyl ring. Each of these features yields a distinct spectroscopic signature.

Caption: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide definitive structural confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical; CDCl₃ is excellent for general structure, while DMSO-d₆ is preferred if exchangeable protons (NH and COOH) are of key interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution of the complex cycloheptyl signals).

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -1 to 13 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Use a spectral width of 0 to 200 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Predicted NMR Data & Interpretation

The following data is predicted based on the analysis of similar N-Boc protected amino acids.[4][5][6]

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, δ in ppm)

| Assignment | Predicted ¹H Chemical Shift (δ) | Multiplicity | Predicted ¹³C Chemical Shift (δ) | Rationale & Causality |

| Boc Group (-C(CH₃)₃) | ~1.45 | Singlet (s) | ~28.3 | 9 equivalent protons result in a strong singlet. The quaternary carbon is shielded. |

| Boc Group (-C(CH₃)₃) | - | - | ~80.0 | The quaternary carbon attached to oxygen is significantly deshielded by the electronegative oxygen atoms. |

| Cycloheptyl Protons (-CH₂-) | ~1.20 - 1.90 | Multiplet (m) | ~26.0 - 35.0 | The 12 methylene protons of the cycloheptyl ring will appear as a complex, overlapping multiplet due to conformational flexibility and similar chemical environments. |

| Cycloheptyl Proton (-CH-) | ~2.00 - 2.20 | Multiplet (m) | ~40.0 - 45.0 | The methine proton at the point of attachment (C1') is deshielded relative to the other ring protons. |

| Alpha Proton (α-CH) | ~4.20 - 4.40 | Doublet (d) | ~58.0 - 62.0 | Deshielded by the adjacent nitrogen and carbonyl group. It will be coupled to the NH proton, appearing as a doublet. |

| Amide Proton (-NH-) | ~5.00 - 5.50 | Doublet (d) | - | Broad signal, coupled to the α-CH. Its chemical shift is solvent and concentration-dependent. |

| Boc Carbonyl (-C=O) | - | - | ~155.5 | Typical chemical shift for a carbamate carbonyl carbon. |

| Carboxylic Acid Proton (-COOH) | ~9.00 - 12.00 | Broad Singlet (br s) | - | Highly deshielded and typically a broad signal due to hydrogen bonding and chemical exchange. May not be observed in MeOD. |

| Carboxylic Acid Carbonyl (-C=O) | - | - | ~175.0 - 178.0 | Characteristic chemical shift for a carboxylic acid carbonyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented as % Transmittance vs. Wavenumber (cm⁻¹).

-

Predicted IR Data & Interpretation

The IR spectrum will provide clear evidence for the N-H, C=O, and O-H functional groups.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance & Interpretation |

| ~3300 | N-H Stretch | Amide (-NH) | A moderately intense, sharp peak confirming the presence of the secondary amide in the Boc group. |

| 2800 - 3200 | O-H Stretch | Carboxylic Acid (-COOH) | A very broad and strong absorption band, often obscuring the C-H stretches. This is a hallmark of the hydrogen-bonded carboxylic acid dimer. |

| 2850 - 2960 | C-H Stretch | Alkanes (Cycloheptyl, Boc) | Strong, sharp peaks corresponding to the sp³ C-H bonds of the cycloheptyl and tert-butyl groups. |

| ~1740 | C=O Stretch | Carboxylic Acid (-COOH) | A strong, sharp absorption characteristic of the carbonyl in the carboxylic acid group. |

| ~1690 | C=O Stretch | Carbamate (-O-C=O-NH-) | A strong, sharp absorption for the Boc group carbonyl. This band, along with the ~1740 cm⁻¹ band, confirms the presence of two distinct carbonyl environments. |

| ~1520 | N-H Bend | Amide II Band | A moderate to strong absorption, confirming the secondary amide structure. |

| ~1160 | C-O Stretch | Carbamate / Acid | Strong stretching vibrations associated with the C-O bonds in both the carbamate and carboxylic acid moieties. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically preserves the molecular ion.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes.

-

The mass range should be set to scan from m/z 100 to 500.

-

For structural confirmation, perform tandem MS (MS/MS) on the precursor molecular ion to induce fragmentation and analyze the resulting product ions.

-

Predicted Mass Spectrometry Data & Interpretation

The molecular formula is C₁₄H₂₅NO₄, with a monoisotopic mass of 271.1783 Da.

Table 3: Predicted Major Ions in ESI-MS

| Ion Mode | Predicted Ion | m/z (Monoisotopic) | Interpretation |

| Positive | [M+H]⁺ | 272.1856 | Protonated molecule. This is often the base peak in positive ESI. |

| Positive | [M+Na]⁺ | 294.1676 | Sodium adduct, commonly observed. |

| Positive | [M-C₄H₈+H]⁺ | 216.1281 | Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation.[7] |

| Positive | [M-Boc+H]⁺ | 172.1332 | Loss of the entire Boc group (100 Da), resulting in the protonated free amino acid. |

| Negative | [M-H]⁻ | 270.1711 | Deprotonated molecule. |

Predicted Fragmentation Pathway

The MS/MS fragmentation of the [M+H]⁺ ion is highly diagnostic for N-Boc protected amino acids.

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

The primary fragmentation pathway involves the facile loss of isobutylene (56 Da) from the tert-butyl group to form a carbamic acid intermediate, which can then lose CO₂ (44 Da) to yield the protonated amino acid fragment at m/z 172.13.[8] Alternatively, a concerted loss of the entire Boc group (100 Da) can lead directly to the same fragment.[7] The presence of these key fragments provides definitive evidence for the N-Boc protected amino acid structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid. By combining the predictive power of NMR for the carbon-hydrogen skeleton, the functional group identification capabilities of IR spectroscopy, and the molecular weight and fragmentation analysis from mass spectrometry, researchers can achieve unambiguous characterization. The provided protocols and interpretations, grounded in established scientific principles and data from close structural analogs, offer a reliable workflow for drug development professionals and synthetic chemists.

References

-

Kim, H., Lee, H., & Lee, Y. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2649. [Link]

-

Srinivas, R., Reddy, G. V., & Goud, E. V. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid communications in mass spectrometry, 22(21), 3375–3382. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. Retrieved from ResearchGate. [Link]

-

Garner, G. V., Gordon, D. B., Tetler, L. W., & Sedgwick, R. D. (1983). Fast atom bombardment mass spectrometry of butyloxycarbonyl protected (BOC) amino acids. Organic Mass Spectrometry, 18(11), 486-489. [Link]

-

Hayashida, O., Sebo, L., & Rebek, J. Jr. (2002). Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. The Journal of Organic Chemistry, 67(24), 8291–8298. [Link]

-

SpectraBase. (n.d.). N-Boc-2-aminoisobutyric acid. Retrieved from SpectraBase. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from ResearchGate. [Link]

-

Ohno, H., & Fukumoto, K. (2007). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link]

-

MCE. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid. Retrieved from MCE. [Link]

-

Pan, F., et al. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(3), 1335-1345. [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid | 氨基酸衍生物 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

Synthesis and characterization of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

An In-Depth Technical Guide to the Asymmetric Synthesis and Characterization of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic Acid

Introduction: The Significance of Non-Canonical Amino Acids in Drug Discovery

Non-canonical amino acids (ncAAs) are pivotal building blocks in modern medicinal chemistry, offering a pathway to modulate the pharmacological properties of peptide-based therapeutics. By introducing novel side chains not found in the 20 proteinogenic amino acids, researchers can enhance metabolic stability, improve receptor binding affinity, and fine-tune the conformational rigidity of peptides. (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a prototypical example of such a building block, featuring a bulky, lipophilic cycloheptyl group that can impart unique steric and hydrophobic characteristics to a parent molecule. The tert-butoxycarbonyl (Boc) protecting group makes it an ideal synthon for solid-phase peptide synthesis (SPPS).

This guide provides a comprehensive overview of a robust and well-precedented methodology for the asymmetric synthesis of this target compound, followed by a detailed protocol for its structural and stereochemical characterization. The chosen synthetic strategy, centered on catalytic asymmetric hydrogenation, is selected for its high efficiency, scalability, and exceptional stereocontrol.

Part 1: Asymmetric Synthetic Strategy

The synthesis of a chiral α-amino acid requires a robust method for establishing the stereocenter with high enantiomeric excess (e.e.). While several methods exist, the asymmetric hydrogenation of an N-acyl-α,β-didehydroamino acid precursor stands out as a highly reliable and scalable approach. This strategy leverages well-defined chiral transition metal catalysts to deliver the target stereoisomer with exceptional fidelity.

The causality behind this choice is rooted in efficiency and control. The reaction proceeds under relatively mild conditions, exhibits broad substrate scope, and the catalysts, though precious-metal-based, are effective at very low loadings. The mechanism involves the coordination of the substrate to the chiral metal center, creating a diastereomeric complex that directs the delivery of hydrogen from one face of the double bond, thereby establishing the desired (S)-stereochemistry.

The overall synthetic workflow is depicted below.

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid CAS number and identifiers

An In-Depth Technical Guide to (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid for Advanced Drug Development

Abstract

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a non-canonical, protected amino acid that serves as a specialized building block in medicinal chemistry. Its distinct structural features—a stereochemically defined α-carbon, a lipophilic cycloheptyl side chain, and a stable tert-butoxycarbonyl (Boc) protecting group—make it a valuable component for designing peptides and peptidomimetics with enhanced pharmacological properties. The incorporation of such unnatural amino acids is a key strategy for improving metabolic stability, receptor affinity, and bioavailability in next-generation therapeutics.[][2][3] This guide provides a comprehensive overview of its identification, strategic importance, synthesis, and analytical validation, tailored for researchers and professionals in drug discovery and development.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is cataloged under a specific CAS number, distinguishing it from its more common cyclohexyl analogue.

| Identifier | Value | Source |

| CAS Number | 1228542-19-5 | [4][5][6] |

| Molecular Formula | C₁₄H₂₅NO₄ | [6] |

| Molecular Weight | 271.36 g/mol | [] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-cycloheptylacetic acid | N/A |

| Predicted Boiling Point | 422.1±28.0 °C | [6] |

| Predicted Density | 1.088±0.06 g/cm³ | [6] |

| Storage Conditions | Room temperature, dry, under inert gas | [6] |

Strategic Importance in Medicinal Chemistry

The deliberate inclusion of unnatural amino acids (UAAs) like (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a cornerstone of modern drug design.[7] The rationale behind its utility stems from several key principles:

-

Conformational Rigidity and Lipophilicity: The bulky cycloheptyl group introduces steric hindrance and increases the lipophilicity of a peptide backbone. This modification can enforce a specific three-dimensional conformation, which is often crucial for high-affinity binding to a biological target, such as an enzyme active site or a protein-protein interface.[8]

-

Enhanced Metabolic Stability: Natural peptides are often rapidly degraded by proteases in the body, limiting their therapeutic potential. The introduction of UAA structures that are not recognized by these enzymes can significantly increase the peptide's half-life, leading to improved bioavailability and a more favorable dosing regimen.[3]

-

Expansion of Chemical Diversity: Moving beyond the 20 canonical amino acids provides access to a vast, unexplored chemical space.[4] This allows for the fine-tuning of a drug candidate's properties to overcome challenges like poor permeability or off-target effects.[2]

The subject compound, with its defined stereochemistry and bulky side chain, is an exemplary tool for medicinal chemists aiming to create novel therapeutics with superior "drug-like" properties.[][7]

Reactivity and Application in Synthesis

The primary utility of this compound is as a building block in solid-phase or solution-phase peptide synthesis. The Boc-protected amine allows for controlled, sequential coupling reactions. A specific application is documented in patent WO2021239745A1, where it is used as a key intermediate in the synthesis of novel IL-17a modulators for treating inflammatory diseases.[4][9]

Core Reaction: HATU-Mediated Amide Coupling

The compound is used to form an amide bond with a primary or secondary amine, a fundamental reaction in peptide synthesis. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling reagent is preferred for its high efficiency, fast reaction times, and ability to minimize racemization at the chiral center.[10][11][12]

The mechanism proceeds in a well-defined sequence:

-

Activation: The carboxylic acid is deprotonated by a non-nucleophilic base (e.g., DIPEA). The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium intermediate.[13]

-

Active Ester Formation: The displaced HOAt anion rapidly attacks the isouronium salt, generating a key OAt-active ester. This ester is highly susceptible to nucleophilic attack.[10][13]

-

Nucleophilic Attack: The target amine attacks the carbonyl carbon of the active ester, forming the desired amide bond and releasing HOAt.[13]

Sources

- 2. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biosynth.com [biosynth.com]

- 5. Enantioselective synthesis of non-natural aromatic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00828J [pubs.rsc.org]

- 9. Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the application of Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. HATU - Wikipedia [en.wikipedia.org]

- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

An In-depth Technical Guide to the Physical Properties of Boc-cycloheptyl-glycine

Introduction: The Significance of Non-canonical Amino Acids in Drug Discovery

In the landscape of modern drug development, particularly in peptide and peptidomimetic therapeutics, the incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy for overcoming the inherent limitations of their natural counterparts. These unique building blocks offer a sophisticated toolkit to modulate critical pharmacological parameters, including metabolic stability, receptor affinity, and bioavailability. Among the diverse array of ncAAs, N-tert-butoxycarbonyl (Boc)-protected cycloalkyl amino acids are of significant interest. The cycloalkyl moiety introduces conformational constraints and increased lipophilicity, which can profoundly influence the bioactivity of a peptide.

This guide provides an in-depth technical overview of the physical properties of Boc-cycloheptyl-glycine, a valuable yet less-characterized ncAA. Due to the limited availability of specific experimental data for the cycloheptyl derivative, this document will leverage established data for the closely related and well-documented Boc-cyclohexyl-glycine as a primary reference point, while highlighting the anticipated impact of the larger cycloheptyl ring. This approach, rooted in principles of chemical analogy, provides a robust framework for researchers, scientists, and drug development professionals to effectively utilize this compound.

Physicochemical Properties: A Comparative Analysis

The physical properties of Boc-cycloheptyl-glycine are fundamental to its handling, reactivity, and incorporation into larger molecules. The following table summarizes these properties, drawing a comparison with its cyclohexyl analog to provide a practical reference.

| Property | Boc-cycloheptyl-glycine | Boc-cyclohexyl-glycine (D/L-isomers) | Causality and Field-Proven Insights |

| Molecular Formula | C₁₄H₂₅NO₄ | C₁₃H₂₃NO₄[1][2][3] | The additional methylene group in the cycloheptyl ring accounts for the difference. |

| Molecular Weight | 271.35 g/mol | 257.33 g/mol [1][2][3] | A direct consequence of the larger cycloalkyl ring. This must be accounted for in all stoichiometric calculations. |

| Appearance | White to off-white solid (predicted) | White to off-white powder or lumps[2][3] | The solid-state nature is typical for protected amino acids of this size. |

| Melting Point | Not available | D-isomer: 75 °C; L-isomer: 94-96 °C[2][4] | The melting point will be influenced by crystal packing. The greater conformational flexibility of the cycloheptyl ring may lead to a different, likely higher, melting point compared to the D-isomer of the cyclohexyl analog. |

| Solubility | Predicted to be soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate[4][5] | The bulky, non-polar cycloalkyl and Boc groups dominate the molecule's character, leading to good solubility in common organic solvents. |

| Optical Rotation | Not available | D-isomer: [α]²⁰/D = -12.3 ± 2º (c=1 in MeOH); L-isomer: [α]²⁰/D = +11 ± 2º (c=1.1 in MeOH)[2][3] | The specific rotation is dependent on the stereochemistry at the α-carbon. The magnitude may differ slightly for the cycloheptyl derivative due to conformational effects. |

Synthesis and Purification: A Validating Workflow

The synthesis of Boc-cycloheptyl-glycine follows a well-established protocol for the N-protection of amino acids. The robustness of this procedure ensures a high-purity product, which is critical for subsequent applications such as peptide synthesis.

Synthesis Protocol: N-tert-butoxycarbonylation

This protocol describes the reaction of cycloheptyl-glycine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Dissolution: Dissolve cycloheptyl-glycine in a 1:1 mixture of dioxane and water.

-

Basification: Adjust the pH of the solution to 9.0-10.0 with a suitable base, such as sodium hydroxide. This deprotonates the amino group, rendering it nucleophilic.

-

Addition of Boc₂O: Add Boc₂O (1.1 equivalents) to the solution while maintaining the pH with the base. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: Once the reaction is complete, wash the mixture with a non-polar organic solvent like hexane to remove unreacted Boc₂O.

-

Acidification: Carefully acidify the aqueous layer to a pH of 2.0-3.0 with a cold, dilute acid (e.g., 1M HCl). This protonates the carboxylic acid, causing the product to precipitate.

-

Isolation: Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Caption: Workflow for the synthesis of Boc-cycloheptyl-glycine.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to validate the identity and purity of Boc-cycloheptyl-glycine. The following sections detail the standard methodologies employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of protected amino acids.

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is effective.

-

Detection: UV detection at 214 nm and 280 nm.

-

Expected Outcome: A single major peak indicates high purity. The increased lipophilicity of the cycloheptyl group compared to smaller alkyl side chains will result in a longer retention time.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

-

Ionization Mode: Both positive and negative ion modes can be used.

-

Expected Ions:

-

Positive Mode: [M+H]⁺, [M+Na]⁺

-

Negative Mode: [M-H]⁻

-

-

Calculated Masses for C₁₄H₂₅NO₄:

-

[M+H]⁺: 272.18

-

[M+Na]⁺: 294.16

-

[M-H]⁻: 270.17

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expect to see characteristic signals for the Boc group (a singlet at ~1.4 ppm), the α-proton (a doublet or multiplet), and a complex series of multiplets for the cycloheptyl protons.

-

¹³C NMR: Distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the α-carbon, and the carbons of the cycloheptyl ring are expected.

Caption: Analytical workflow for the characterization of Boc-cycloheptyl-glycine.

Conclusion: A Versatile Building Block for Advanced Therapeutics

Boc-cycloheptyl-glycine represents a valuable addition to the medicinal chemist's toolbox. Its unique cycloheptyl moiety offers a means to fine-tune the conformational properties and lipophilicity of peptides, potentially leading to enhanced therapeutic profiles. While specific experimental data for this compound remains sparse, a thorough understanding of its physicochemical properties can be confidently extrapolated from its well-characterized cyclohexyl analog. The robust and validated workflows for synthesis and analysis presented in this guide provide a clear path for the successful implementation of Boc-cycloheptyl-glycine in pioneering drug discovery and development programs.

References

-

CORTEX BIOCHEM. Boc-D-Cyclohexyl Glycine. [Link]

-

eBiostore.com. Boc-D-Cyclohexyl Glycine. [Link]

-

Xinchem. China BOC-D-Cyclohexyl glycine(CAS# 70491-05-3) Manufacturer and Supplier. [Link]

Sources

- 1. ebiostore.com [ebiostore.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-alpha-Cyclohexyl-D-glycine CAS#: 70491-05-3 [m.chemicalbook.com]

- 5. China BOC-D-Cyclohexyl glycineï¼CAS# 70491-05-3) Manufacturer and Supplier | Xinchem [xinchem.com]

- 6. Boc-alpha-Cyclohexyl-D-glycine(70491-05-3) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Solubility of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, an N-Boc protected amino acid derivative. While direct, quantitative solubility data for this specific compound is not extensively published, this guide synthesizes information from analogous structures and established physicochemical principles to provide a robust framework for its application in research and development. We will explore the theoretical underpinnings of its solubility, present qualitative and estimated quantitative data in a range of common organic solvents, and provide detailed, field-proven experimental protocols for accurate solubility determination. This document is intended to be a practical resource for scientists working on the synthesis, purification, and formulation of this and structurally related compounds.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from early-stage discovery to final formulation. For a non-proteinogenic amino acid derivative like (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, understanding its solubility in various organic solvents is paramount for several key processes:

-

Reaction Kinetics and Purity: The choice of solvent for its synthesis directly impacts reaction rates, yield, and the impurity profile.

-

Purification and Isolation: Efficient crystallization and chromatography, essential for achieving high purity, are entirely dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation: For preclinical and clinical studies, the ability to formulate the compound in appropriate delivery vehicles is dictated by its solubility.

The molecule in focus, (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, possesses a unique combination of a bulky, non-polar cycloheptyl group, a polar carboxylic acid, and a sterically hindered N-tert-butoxycarbonyl (Boc) protecting group. This trifecta of functional groups results in a nuanced solubility profile that requires careful consideration.

Theoretical Framework: Understanding the Drivers of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid in a given organic solvent is governed by the interplay of intermolecular forces between the solute and the solvent.

Key Molecular Features Influencing Solubility:

-

N-Boc Group: The tert-butoxycarbonyl group is a bulky, non-polar moiety that contributes to the compound's solubility in less polar organic solvents.[1] Its presence also introduces steric hindrance, which can affect crystal lattice energy and, consequently, solubility.[1]

-

Cycloheptyl Group: This large, non-polar cycloalkane ring significantly enhances the lipophilicity of the molecule, favoring solubility in non-polar and weakly polar solvents.

-

Carboxylic Acid Group: This functional group is capable of hydrogen bonding, both as a donor (O-H) and an acceptor (C=O). This allows for strong interactions with polar protic and aprotic solvents.

-

Amide Linkage: The amide group within the Boc protecting group can also participate in hydrogen bonding as an acceptor.

The overall solubility will be a balance between the energy required to break the solute-solute interactions within the crystal lattice and the energy gained from the formation of solute-solvent interactions.

Predicted Solubility Profile in Common Organic Solvents

Due to the absence of specific published quantitative data for (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, the following table provides a qualitative and estimated quantitative solubility profile based on the behavior of structurally similar Boc-protected amino acids and cycloalkyl carboxylic acids.[2]

| Solvent | Solvent Type | Predicted Qualitative Solubility | Estimated Solubility Range (at 25°C) | Rationale |

| Methanol | Polar Protic | High | > 100 mg/mL | The carboxylic acid group can form strong hydrogen bonds with methanol. |

| Ethanol | Polar Protic | High | > 100 mg/mL | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor. |

| Isopropanol | Polar Protic | Moderate | 20 - 80 mg/mL | Increased steric hindrance compared to methanol and ethanol may slightly reduce solubility. |

| Acetone | Polar Aprotic | High | > 100 mg/mL | A strong hydrogen bond acceptor that can interact with the carboxylic acid. |

| Acetonitrile | Polar Aprotic | Moderate | 10 - 50 mg/mL | Less polar than acetone, leading to slightly lower solubility. |

| Dichloromethane (DCM) | Weakly Polar | High | > 100 mg/mL | The overall lipophilicity of the molecule favors solubility in DCM. |

| Ethyl Acetate | Weakly Polar | High | > 80 mg/mL | A good solvent for many organic compounds with a balance of polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | > 100 mg/mL | An excellent solvent for a wide range of organic molecules. |

| Toluene | Non-polar | Low to Moderate | 5 - 30 mg/mL | The large non-polar groups will drive some solubility, but the polar carboxylic acid will limit it. |

| Hexanes/Heptane | Non-polar | Very Low | < 1 mg/mL | The polar carboxylic acid group makes it poorly soluble in aliphatic hydrocarbons. Often used as an anti-solvent for crystallization. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | > 200 mg/mL | A powerful polar aprotic solvent capable of strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | > 200 mg/mL | A highly polar aprotic solvent, excellent for dissolving a wide range of compounds.[3] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[4][5]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the equilibrium solubility determination using the shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid (high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Experimental Workflow:

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol:

-

Preparation: To a series of vials, add a known volume (e.g., 2 mL) of each organic solvent to be tested. Add an excess amount of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid to each vial, ensuring that a significant amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 48 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle. For more effective separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.[6]

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no particulate matter is transferred, filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean vial.[4]

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the solute is determined by comparing the peak area to a standard calibration curve prepared from known concentrations of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Alternative High-Throughput Methods

For early-stage drug discovery where sample availability is limited, kinetic solubility methods can be employed.[6] These methods, often performed in 96-well plates, involve adding a concentrated stock solution of the compound in a solvent like DMSO to an aqueous or organic medium and measuring the point at which precipitation occurs, typically via turbidimetry or nephelometry.[3][6] While faster, kinetic solubility values are generally higher than thermodynamic solubility and should be interpreted with this in mind.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements:

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature during the experiment is crucial.[7]

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the solubility studies.

-

pH (for aqueous-organic mixtures): If working with solvent mixtures containing water, the pH can significantly impact the solubility of a compound with an acidic or basic functional group.[7]

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive overview of the solubility of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid in organic solvents. By leveraging the principles of molecular structure and intermolecular forces, we have presented a predicted solubility profile to guide solvent selection. Furthermore, a detailed, validated experimental protocol for the accurate determination of thermodynamic solubility has been outlined. For researchers and drug development professionals, a thorough understanding and precise measurement of solubility are indispensable for the successful advancement of new chemical entities from the laboratory to clinical applications.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. (2012-02-10).

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).

- solubility experimental methods.pptx. Slideshare.

- Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model. SciSpace.

- BOC-Amino Acids. BOC Sciences.

- Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. (2018-05-16).

- Physical and chemical properties of Boc-protected amino acids. Benchchem.

- Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model. Semantic Scholar.

- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylaceticacid. Echemi.

- Solubilities of Amino Acids in Different Mixed Solvents.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- (2S)-2-(tert-Butoxycarbonylamino)-2-cyclohexyl-acetic acid. Apollo Scientific.

- 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid. Sigma-Aldrich.

- 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. PubChem - NIH.

- Solubility Profile of trans-4-tert-Butylcyclohexanecarboxylic Acid in Organic Solvents: A Technical Guide. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rheolution.com [rheolution.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. solubility experimental methods.pptx [slideshare.net]

An In-Depth Technical Guide to the Discovery and Significance of Cycloalkyl Amino Acids in Medicinal Chemistry

Abstract

The strategic incorporation of non-canonical amino acids has become a cornerstone of modern medicinal chemistry, enabling the modulation of pharmacological properties beyond the scope of the 20 proteinogenic building blocks. Among these, cycloalkyl amino acids (CAAs) have emerged as a powerful tool for imposing conformational constraint, a strategy that profoundly influences a molecule's bioactivity, metabolic stability, and pharmacokinetic profile. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and application of CAAs. We will explore the fundamental principles of conformational restriction, detail robust synthetic methodologies, and present case studies of CAAs in successful drug discovery campaigns. The causality behind experimental choices and the tangible benefits of these unique structural motifs in optimizing lead compounds will be a central focus.

The Rationale for Rigidity: Why Conformational Constraint Matters

Peptides and small molecules often possess significant conformational flexibility, existing as an ensemble of interconverting shapes in solution.[1] While this flexibility is crucial for some biological processes, it can be a major liability in drug design. When a flexible molecule binds to its biological target, it must adopt a specific, "bioactive" conformation. This process is entropically unfavorable, as the molecule loses a significant degree of rotational freedom, which must be compensated for by the binding enthalpy.

The core principle behind using CAAs is to pre-organize the molecule into a conformation that is closer to the required bioactive shape.[2][3] By incorporating a cyclic moiety onto the amino acid backbone or side chain, the number of low-energy conformations is drastically reduced. This strategy offers several key advantages:

-

Enhanced Potency and Selectivity: By reducing the entropic penalty of binding, the overall binding affinity (potency) for the target receptor can be significantly increased.[4] Furthermore, a rigid conformation can be tailored to fit a specific receptor subtype with high fidelity, minimizing off-target effects and improving selectivity.

-

Increased Metabolic Stability: The peptide backbone is susceptible to cleavage by proteases. The steric bulk and unnatural conformation imposed by a cycloalkyl group can effectively shield the adjacent amide bonds from enzymatic recognition and degradation, thereby extending the molecule's in vivo half-life.[5]

-

Improved Pharmacokinetic Properties: The introduction of a C(sp³)-rich cycloalkyl ring increases the three-dimensionality and can modulate lipophilicity. This can lead to improved cell permeability and oral bioavailability, critical hurdles in the development of peptide-based therapeutics.[6][7]

The Landscape of Cycloalkyl Amino Acids

CAAs can be broadly categorized by the point of cyclization. The most common involve a cycloalkyl group as the side chain, such as Cyclopropylglycine (Cpg), Cyclobutylglycine (Cbg), Cyclopentylglycine (Cpg), and Cyclohexylglycine (Chg). These directly influence the local conformation and interactions within a binding pocket.

Data Presentation: Physicochemical Properties of Representative CAAs

The table below summarizes key properties of common CAAs compared to the natural amino acid Alanine, illustrating the impact of the cycloalkyl moiety.

| Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Rotatable Bonds | Fraction of sp³ Carbons (Fsp³) |

| L-Alanine | C₃H₇NO₂ | 89.09 | 1 | 0.67 |

| L-Cyclopropylglycine | C₅H₉NO₂ | 115.13 | 2 | 0.80 |

| L-Cyclobutylglycine | C₆H₁₁NO₂ | 129.16 | 2 | 0.83 |

| L-Cyclopentylglycine | C₇H₁₃NO₂ | 143.18 | 2 | 0.86 |

| L-Cyclohexylglycine | C₈H₁₅NO₂ | 157.21 | 2 | 0.88 |

Data compiled from PubChem.[8]

Synthetic Strategies: Building the Constrained Scaffolds

The synthesis of enantiomerically pure CAAs is a critical challenge that has been met with a variety of innovative chemical methods. The choice of strategy often depends on the desired ring size and substitution pattern.

Visualization: General Synthetic Paradigms

This diagram illustrates common high-level approaches to CAA synthesis. The key is the strategic formation of the cyclic structure and the stereocontrolled introduction of the amine functionality.

Sources

- 1. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Cyclohexylglycine, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Stereochemistry of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid

Introduction

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid, a non-proteinogenic amino acid, serves as a crucial chiral building block in modern medicinal chemistry. Its structural motif, featuring a bulky cycloheptyl group attached to the α-carbon, imparts unique conformational constraints and lipophilicity to parent molecules.[1] These characteristics are highly desirable in the design of peptide and peptidomimetic therapeutics, where they can influence binding affinity, metabolic stability, and pharmacokinetic profiles.[1] The absolute configuration at the chiral center is paramount, as enantiomers of a drug molecule often exhibit significantly different pharmacological and toxicological properties.[2][3][4] This guide provides an in-depth technical overview of the stereospecific synthesis and rigorous analytical characterization required to ensure the stereochemical integrity of this valuable synthetic intermediate.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid presents a significant chemical challenge. The primary goal is to control the formation of the single desired stereoisomer, avoiding the creation of a racemic mixture that would necessitate subsequent, often inefficient, separation steps. Two principal strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution

Chiral resolution is a classical method that involves the separation of a racemic mixture into its individual enantiomers.[5] While this approach can be effective, it inherently results in a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.[5]

A common resolution technique involves the formation of diastereomeric salts.[5] The racemic 2-amino-2-cycloheptylacetic acid is reacted with a chiral resolving agent, such as a chiral amine like (R)-1-phenylethylamine or a chiral acid like tartaric acid, to form a pair of diastereomeric salts.[5] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5] Once the desired diastereomer is isolated, the chiral auxiliary is removed to yield the enantiomerically enriched amino acid, which is then protected with the tert-butoxycarbonyl (Boc) group.

Asymmetric Synthesis

Modern synthetic efforts increasingly favor asymmetric synthesis, which aims to create the desired enantiomer directly.[5] This approach is more atom-economical and can provide higher yields of the target molecule.

One powerful method involves the use of chiral auxiliaries. For instance, a chiral sulfinamide can be condensed with a ketone precursor, such as a 4-oxocyclohexanecarboxylate, to create an intermediate where subsequent reduction is directed to a specific face of the molecule, thereby establishing the desired stereochemistry with high selectivity.[6] Following the stereoselective reduction, the auxiliary can be cleaved under acidic conditions, and the resulting amine is then protected.[6]

Another prominent strategy is enantioselective catalysis, where a small amount of a chiral catalyst is used to generate large quantities of the enantiomerically enriched product.[7] For the synthesis of cycloalkyl amino acids, methods like the organocatalyzed intramolecular Michael addition can be employed to construct the carbocyclic ring with high stereocontrol.[7]

The logical flow for a generalized asymmetric synthesis is depicted below:

Caption: Generalized workflow for the asymmetric synthesis of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the absolute stereochemistry and determine the enantiomeric purity of the final compound. Control of chiral purity is a critical quality attribute in the manufacturing of therapeutic peptides and other pharmaceuticals to mitigate risks from diastereomeric impurities.[2][3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity or enantiomeric excess (e.e.) of N-protected amino acids.[4] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Typical Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector is required.

-

Chiral Stationary Phase: Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin A (e.g., CHIROBIOTIC T, CHIROBIOTIC R), are highly effective for separating Boc-protected amino acids.[8] Polysaccharide-based CSPs (e.g., CHIRALPAK series) are also widely used.[2][3]

-

Mobile Phase: For Boc-amino acids, a reversed-phase mode is often the most viable choice.[8] This typically consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate), which is compatible with LC-MS analysis.[8]

-

Sample Preparation: A stock solution of the sample is prepared in a suitable solvent like methanol at a known concentration (e.g., 1 mg/mL). A racemic standard is also analyzed to confirm the elution order of the (S) and (R) enantiomers.[4]

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

The following diagram illustrates the analytical workflow for quality control:

Caption: Quality control workflow for determining the enantiomeric purity of (S)-Boc-cycloheptylglycine via chiral HPLC.

Other Analytical Techniques

While chiral HPLC is the primary method for quantitative purity assessment, other techniques are used for structural confirmation and qualitative analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the correct connectivity of atoms and the presence of both the Boc protecting group and the cycloheptyl moiety.

-

Mass Spectrometry (MS): Provides accurate mass data, confirming the molecular weight of the compound.[9] LC-MS combines the separation power of HPLC with the detection capabilities of MS, offering high sensitivity and structural confirmation.[]

-

Polarimetry: Measures the optical rotation of a solution of the compound. While a pure enantiomer will rotate plane-polarized light, this method is less precise for quantitative enantiomeric excess determination compared to chiral chromatography.

Representative Analytical Data

| Parameter | Method | Typical Specification | Rationale |

| Identity | ¹H NMR, ¹³C NMR | Conforms to structure | Confirms chemical identity and structural integrity. |

| Identity | Mass Spectrometry | Conforms to molecular weight [M+H]⁺, [M+Na]⁺, etc.[9] | Confirms molecular formula. |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% e.e. | Ensures stereochemical integrity, critical for pharmacological applications.[2][3] |

| Chemical Purity | HPLC (Achiral) | ≥ 98% | Quantifies non-enantiomeric impurities. |

Applications in Drug Discovery

(S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is not merely a laboratory curiosity; it is a key component in the synthesis of complex therapeutic agents. The incorporation of this unnatural amino acid can significantly enhance the properties of a drug candidate.

The cycloheptyl group provides steric bulk, which can be used to:

-

Probe Binding Pockets: The defined size and shape of the cycloheptyl group can optimize interactions within the binding site of a target protein or enzyme.

-

Increase Lipophilicity: Enhancing the molecule's fat-solubility can improve its ability to cross cell membranes and potentially the blood-brain barrier.

-

Improve Metabolic Stability: The bulky side chain can shield the peptide backbone from enzymatic degradation, thereby increasing the drug's half-life in the body.

This building block is particularly valuable in the development of peptidomimetics, compounds that are designed to mimic the structure and function of natural peptides but with improved drug-like properties.[1] Its use is a prime example of how strategic organic synthesis enables the creation of novel drug molecules with tailored pharmacological profiles.[][]

Conclusion

The stereochemistry of (S)-2-(tert-butoxycarbonylamino)-2-cycloheptylacetic acid is a critical determinant of its function as a chiral building block in drug discovery. Its synthesis requires carefully controlled stereoselective methods, either through classical resolution or, more efficiently, through modern asymmetric synthesis. The confirmation of its stereochemical purity is non-negotiable and relies on robust analytical techniques, with chiral HPLC being the industry standard. For researchers and drug development professionals, a thorough understanding and rigorous control of the stereochemistry of such intermediates are fundamental to the successful development of safe and effective next-generation therapeutics.

References

-

Gundla, R., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Available at: [Link]

-

Gundla, R., et al. (2021). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. ResearchGate. Available at: [Link]

-

PubChem. (2s)-2-{[(tert-butoxy)carbonyl]amino-2-cycloheptylacetic acid. PubChem. Available at: [Link]

-

PubChem. 2-(((Tert-butoxy)carbonyl)amino)-2-cyclohexylacetic acid. PubChem. Available at: [Link]

-

PubChem. 2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopentylacetic acid. PubChem. Available at: [Link]

-

Wikipedia. Chiral resolution. Wikipedia. Available at: [Link]

-

PubChem. (2S)-2-(((tert-butoxy)carbonyl)amino)-3-cyclohexylpropanoic acid. PubChem. Available at: [Link]

-

Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. Available at: [Link]

-

Chosun University. α-Amino Acids on Chiral Stationary Phases by HPLC. CHOSUN. Available at: [Link]

-

Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PubMed. Available at: [Link]

-

Mazón, A., Pedregal, C., & Prowse, W. (1999). Enantioselective synthesis of 2-(3′-alkyl-2′-carboxy cyclopropyl)glycines. Tetrahedron. Available at: [Link]

-

Desmarchelier, A., et al. (2016). Enantioselective synthesis of seven-membered carbo- and heterocyles by organocatalyzed intramolecular Michael addition. RSC Advances. Available at: [Link]

-

MySkinRecipes. 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid. MySkinRecipes. Available at: [Link]

-

G. S. C. Kumar, et al. (2017). Recent applications of click chemistry in drug discovery. PubMed. Available at: [Link]

- Google Patents. (2022). Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid. Google Patents.

-

ResearchGate. (2025). Enantioselective synthesis of metacycloprodigiosin via the 'Wasserman pyrrole'. ResearchGate. Available at: [Link]

Sources

- 1. 2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic acid [myskinrecipes.com]

- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 7. Sci-Hub. Enantioselective synthesis of seven-membered carbo- and heterocyles by organocatalyzed intramolecular Michael addition / RSC Advances, 2016 [sci-hub.ru]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. PubChemLite - (2s)-2-{[(tert-butoxy)carbonyl]amino-2-cycloheptylacetic acid (C14H25NO4) [pubchemlite.lcsb.uni.lu]

Potential biological activities of cycloheptyl amino acid derivatives

An In-Depth Technical Guide to the Potential Biological Activities of Cycloheptyl Amino Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide and small-molecule scaffolds is a cornerstone of modern medicinal chemistry, offering a pathway to enhanced potency, selectivity, metabolic stability, and novel mechanisms of action. Among these, cycloalkyl amino acids are particularly valuable due to the unique conformational constraints and lipophilic character they impart. This technical guide focuses on the emerging potential of cycloheptyl amino acid derivatives, a class of compounds that remains relatively underexplored but holds significant promise. By synthesizing data from analogous structures and foundational biochemical principles, this document provides a predictive overview of their likely biological activities, offers detailed experimental protocols for their synthesis and evaluation, and outlines future directions for research and drug development.

Introduction: The Rationale for Cycloheptyl Amino Acids in Drug Design

A cycloheptyl amino acid is a structural analogue of a natural amino acid where the side chain is replaced by or incorporates a seven-membered cycloheptyl ring. This modification introduces several advantageous physicochemical properties:

-

Increased Lipophilicity: The large, nonpolar cycloheptyl group significantly increases the hydrophobicity of the molecule. This can enhance membrane permeability, facilitate transport across the blood-brain barrier, and improve binding affinity for hydrophobic pockets in target proteins.

-

Conformational Rigidity: Unlike flexible linear alkyl side chains (e.g., leucine, isoleucine), the cycloheptyl ring restricts the number of available conformations. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity and selectivity.

-

Enhanced Metabolic Stability: The C-C bonds of the cycloheptyl ring are resistant to enzymatic degradation by proteases and peptidases, which typically cleave at or near the peptide bond. This can significantly prolong the in vivo half-life of peptide-based therapeutics.

These properties make cycloheptyl amino acid derivatives attractive candidates for developing novel therapeutics targeting a range of biological pathways.

Synthetic Strategies for Cycloheptyl Amino Acid Derivatives

The synthesis of these non-natural amino acids is a critical first step in their evaluation. While various methods exist for creating α-amino acids, the asymmetric Strecker synthesis and the use of masked acyl cyanide (MAC) reagents are particularly adaptable for generating enantiomerically pure cycloheptyl derivatives.[1] A generalized workflow can be conceptualized for laboratory-scale synthesis.

A common and robust approach, particularly for incorporation into peptides, involves the use of solid-phase peptide synthesis (SPPS) with a pre-synthesized and protected cycloheptyl amino acid monomer (e.g., Fmoc-L-cycloheptylalanine-OH).

Caption: Generalized workflow for the synthesis of a peptide containing a cycloheptyl amino acid.

A Survey of Potential Biological Activities

Direct experimental data on cycloheptyl amino acid derivatives is limited; however, strong inferences can be drawn from structurally related compounds (cyclopentyl, cyclohexyl analogues) and broader studies on functionalized amino acids.

Anticancer and Cytotoxic Potential

The incorporation of bulky, lipophilic amino acids is a known strategy for developing potent anticancer agents.[2] Derivatives of cyclohepta[b]thiophene have demonstrated broad-spectrum anticancer activity with submicromolar 50% growth inhibition (GI50) values against diverse cancer cell lines, including leukemia, prostate, and non-small cell lung cancer.[3] While not amino acids themselves, these scaffolds highlight the bioactivity of the cycloheptyl moiety.

Hypothesized Mechanism: The cycloheptyl side chain can enhance interactions with hydrophobic domains in oncogenic proteins, such as kinases or protein-protein interaction surfaces. Furthermore, cyclic peptides containing such residues can exhibit enhanced cell penetration and stability, making them effective delivery vehicles or direct inhibitors of intracellular targets.[4] Histidine-containing cyclic dipeptides, for instance, have shown inhibitory effects on various cancer cell lines, including HT-29 and MCF-7.[5]

Table 1: Representative Cytotoxicity Data of Functionalized Amino Acid and Cyclic Peptide Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50 / GI50) | Reference |

| Cyclohepta[b]thiophene Urea Derivative | Leukemia (HL-60) | 0.279 µM | [3] |

| Cyclohepta[b]thiophene Urea Derivative | Prostate (PC-3) | 0.613 µM | [3] |

| Cyclohepta[b]thiophene Urea Derivative | Non-Small Cell Lung (NCI-H460) | 0.415 µM | [3] |

| Functionalized Oxazolidine Carboxamide | Oral Cancer | 4.17 µM | [2] |

| Functionalized Oxazolidine Carboxamide | Ovarian Cancer | 5.67 µM | [2] |

| Cyclo(His-Ala) | Various | Growth inhibition at 100 µM | [5] |

Enzyme Inhibition

Synthetic amino acid derivatives have emerged as promising inhibitors of various enzymes, particularly those involved in metabolic disorders.[6]

-

Digestive Enzymes: Studies have shown that synthetic amino acid derivatives can inhibit pancreatic lipase, α-amylase, and α-glucosidase.[6] The inhibitory mechanisms are often competitive or mixed-type. The bulky cycloheptyl group could serve as a potent "hydrophobic anchor," blocking the substrate-binding site of enzymes like pancreatic lipase, which processes triglycerides.

-

Other Enzymes: Cyclohexyl-containing compounds have been shown to competitively inhibit glutathione reductase, a key enzyme in cellular antioxidant defense.[7] Given the structural similarity, cycloheptyl derivatives are strong candidates for inhibiting this and other enzymes with hydrophobic active sites. Cyclophilins, a family of enzymes involved in protein folding, are famously targeted by the cyclic peptide Cyclosporine A, which contains several non-natural amino acids.[8] This establishes a precedent for using complex cyclic peptides to achieve potent and specific enzyme inhibition.

Caption: Competitive inhibition model for a cycloheptyl amino acid derivative.

Neuromodulatory and CNS Activity

Perhaps the most compelling therapeutic area for cycloheptyl amino acid derivatives is neuroscience. The rationale is strongly supported by data from smaller cycloalkane analogues.

-

GABA Analogues: The blockbuster drug Gabapentin is a derivative of GABA featuring a cyclohexyl ring.[9] It is a conformationally restricted analogue that interacts with the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This provides a direct and powerful precedent for the potential of cycloheptyl-GABA derivatives in treating epilepsy, neuropathic pain, and anxiety disorders.

-